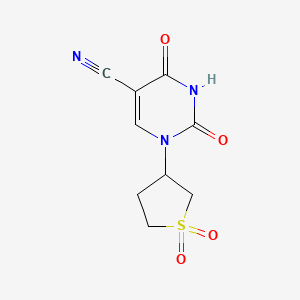
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the dioxidotetrahydrothiophene ring.
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as urea and malononitrile, under acidic or basic conditions to form the tetrahydropyrimidine ring.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the tetrahydropyrimidine ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.
相似化合物的比较
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but has a different heterocyclic ring, leading to different biological activities.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and applications.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of the dioxidotetrahydrothiophene ring and the tetrahydropyrimidine ring, which imparts specific chemical and biological properties
属性
分子式 |
C9H9N3O4S |
|---|---|
分子量 |
255.25 g/mol |
IUPAC 名称 |
1-(1,1-dioxothiolan-3-yl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4S/c10-3-6-4-12(9(14)11-8(6)13)7-1-2-17(15,16)5-7/h4,7H,1-2,5H2,(H,11,13,14) |
InChI 键 |
FXOSMMSENDTMLP-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1N2C=C(C(=O)NC2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















